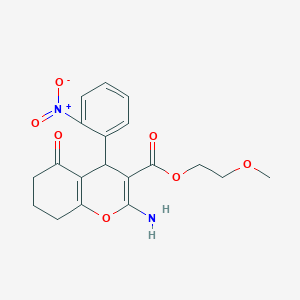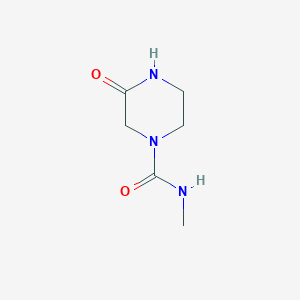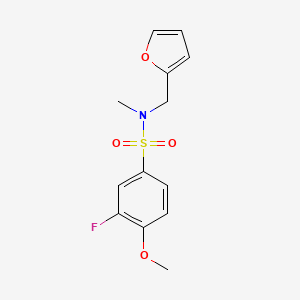![molecular formula C19H23ClN2O2S B11115362 1-[(4-Chlorobenzyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B11115362.png)
1-[(4-Chlorobenzyl)sulfonyl]-4-(2-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a methanesulfonyl group. Its molecular formula is C18H22ClN2O2S, and it has a molecular weight of approximately 368.90 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base to form 1-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 2-methylbenzyl chloride under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-allergic properties.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C19H23ClN2O2S |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23ClN2O2S/c1-16-4-2-3-5-18(16)14-21-10-12-22(13-11-21)25(23,24)15-17-6-8-19(20)9-7-17/h2-9H,10-15H2,1H3 |
InChI Key |
CASWIDWEJGHHGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11115285.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11115288.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11115295.png)
![1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-[4-(methoxycarbonyl)benzyl]pyrrolidinium](/img/structure/B11115312.png)
![ethyl (4Z)-4-(3,4-dimethylphenyl)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B11115317.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11115325.png)
![2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11115339.png)


![N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)aceta mide](/img/structure/B11115350.png)
![4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11115352.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B11115361.png)
